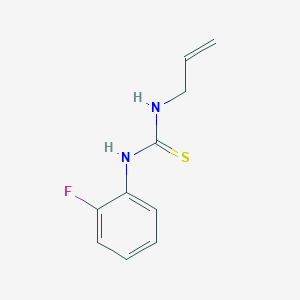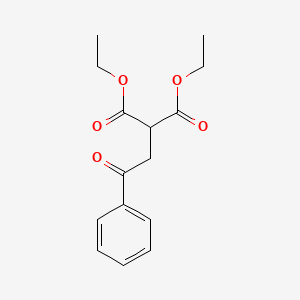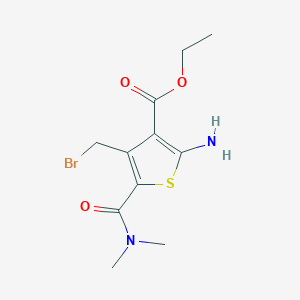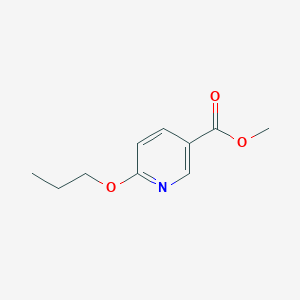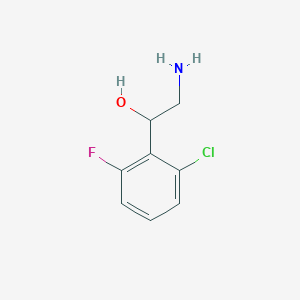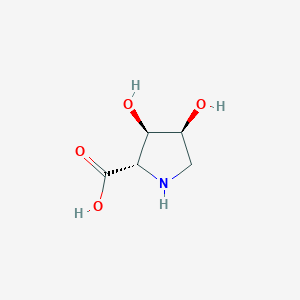
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid typically involves the use of stereoselective reactions. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production often employs biocatalytic processes due to their efficiency and selectivity. For example, the use of engineered Escherichia coli strains to produce hydroxyproline derivatives has been explored . These methods leverage the metabolic pathways of microorganisms to achieve high yields of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products
The major products formed from these reactions include various hydroxylated and aminated derivatives, which can be further utilized in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules .
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of metabolic disorders and as insulinotropic agents .
Industry
Industrially, it is used in the production of pharmaceuticals and as an intermediate in the synthesis of various bioactive compounds .
Wirkmechanismus
The mechanism of action of (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various hydroxylases and dioxygenases, which catalyze its conversion into active metabolites. These metabolites can then interact with molecular targets such as insulin receptors, enhancing their activity and improving glucose uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share similar stereochemistry and are used in the synthesis of biologically active molecules.
(2S,3R,4S)-Chromene-3-Carboxamide Derivatives: These compounds have similar structural features and are studied for their anti-inflammatory properties.
Uniqueness
What sets (2S,3R,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which imparts unique biological activity and makes it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S,3R,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4-/m0/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-HZLVTQRSSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]([C@H](N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


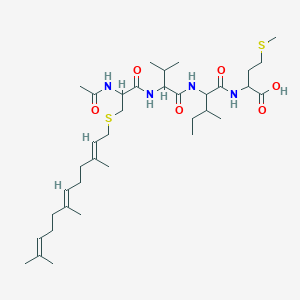
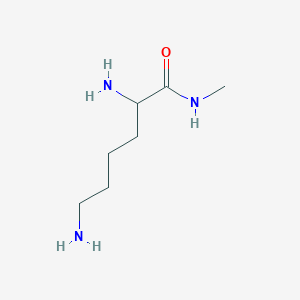
![{1,10,10-Trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-5-yl}methanol](/img/structure/B15095517.png)
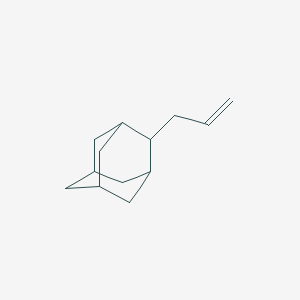
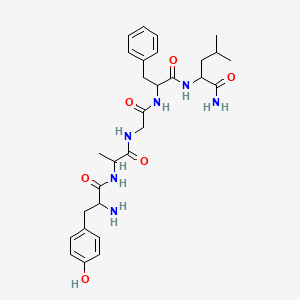

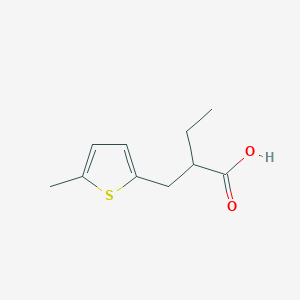
![Di(4-pyridylethinyl) zinc bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]porphyrin-ethinyl dimer](/img/structure/B15095568.png)
